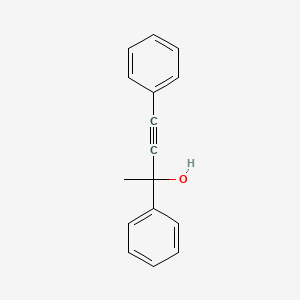

2,4-Diphenylbut-3-yn-2-ol

Description

Significance and Research Landscape of Propargylic Alcohols

Propargylic alcohols, a class of compounds featuring both a hydroxyl group and a carbon-carbon triple bond, are recognized as versatile building blocks in organic synthesis. researchgate.net Their bifunctional nature, containing both an alkyne and a hydroxyl group, allows for a wide array of chemical transformations. researchgate.net These compounds are readily synthesized from terminal alkynes and carbonyl compounds, making them accessible starting materials for complex molecular architectures. researchgate.net

The significance of propargylic alcohols lies in their ability to participate in numerous reactions, including cyclizations, substitutions, additions, and rearrangements. researchgate.netsci-hub.se They can act as precursors to carbocations or be attacked by nucleophiles and electrophiles, leading to a diverse range of products. sci-hub.se This reactivity has been harnessed in the synthesis of various carbocyclic and heterocyclic molecules, some of which exhibit biological activity. researchgate.net The transition-metal-catalyzed functionalization of propargylic alcohols has further expanded their synthetic utility, although the complexity of their reaction landscape requires careful control to achieve desired outcomes. thieme-connect.com

Historical Context of Acetylenic Alcohols in Chemical Synthesis

The study of acetylenic alcohols dates back to the early 20th century with the pioneering work of Russian academician A.E. Favorsky. neliti.com In 1900, he investigated the reactions of monosubstituted acetylene (B1199291) derivatives with carbonyl compounds. neliti.com This led to the development of the Favorsky reaction, a method for synthesizing various acetylenic alcohols and glycols by reacting aldehydes and ketones with acetylene in the presence of potassium hydroxide. neliti.com

Initially, acetylene was a cornerstone of organic synthesis, serving as a primary raw material for a vast number of organic chemicals. taylorandfrancis.com The addition of alcohols to acetylene, a process known as vinylation, was a significant industrial method for producing vinyl ethers. nih.gov Over time, while some large-scale industrial processes have been replaced by methods using cheaper feedstocks like ethylene, the fundamental reactions of acetylenic alcohols remain crucial in laboratory and specialized synthesis. wikipedia.org The historical development of their chemistry has laid the groundwork for modern synthetic strategies, including the asymmetric synthesis of complex molecules. upi.edu

Scope and Objectives of the Research Outline for 2,4-Diphenylbut-3-yn-2-ol

The primary objective of this article is to provide a focused and detailed examination of the chemical compound this compound. The scope is strictly limited to its synthesis, chemical properties, and spectroscopic analysis. This research outline aims to present scientifically accurate information based on established research findings, while deliberately excluding topics such as dosage, administration, and safety profiles. The goal is to offer an authoritative overview for an audience with a background in advanced organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKABQYUTWQPLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383169 | |

| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-69-7 | |

| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2,4 Diphenylbut 3 Yn 2 Ol

The synthesis of 2,4-diphenylbut-3-yn-2-ol can be achieved through various established methods in organic chemistry, primarily involving the reaction of a phenylacetylene (B144264) derivative with a suitable ketone.

One common approach involves the use of a Grignard reagent. Phenylacetylene can be deprotonated with a strong base like ethylmagnesium bromide to form the corresponding acetylide. This nucleophilic acetylide then attacks the carbonyl carbon of acetophenone. A subsequent acidic workup protonates the resulting alkoxide to yield this compound.

Another method utilizes a Lewis acid catalyst. For instance, the reaction of indole (B1671886) with this compound has been studied using cerium(III) triflate (Ce(OTf)3) as a catalyst to achieve propargylation of the aromatic compound. blucher.com.br

Furthermore, the synthesis can be carried out under base-catalyzed conditions. A mixture of this compound and an azidovinyl-benzene derivative in the presence of a Lewis acid like BF3•Et2O can lead to the formation of 4-ynamides. amazonaws.com

Reactivity and Mechanistic Investigations of 2,4 Diphenylbut 3 Yn 2 Ol

Transformation Reactions of the Acetylenic Alcohol Moiety

The reactivity of 2,4-diphenylbut-3-yn-2-ol is largely dictated by its two primary functional groups: the tertiary hydroxyl group and the internal alkyne. These sites allow for a range of transformations, including oxidation, reduction, and nucleophilic substitution.

Reduction Strategies to Alkenes and Alkanes

The carbon-carbon triple bond in this compound is susceptible to reduction. Catalytic hydrogenation is a common method to achieve this transformation.

To Alkenes: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the reduction can be selectively stopped at the alkene stage, yielding (Z)-2,4-diphenylbut-3-en-2-ol.

To Alkanes: Complete reduction of the alkyne to an alkane can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This process would yield 2,4-diphenylbutan-2-ol.

The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the reduction.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by various nucleophiles. smolecule.com Due to the stability of the resulting tertiary propargylic carbocation, these reactions often proceed through an Sₙ1-type mechanism.

One notable example is the thiolation reaction where the hydroxyl group is substituted by a thiol. For instance, the reaction of propargylic alcohols with thiols in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) can yield the corresponding propargyl thioethers. acs.org This reaction has been shown to be effective for a range of substituted propargylic alcohols. acs.org

Another example involves the reaction with molecular iodine, which can lead to iodo-cycloisomerization products, demonstrating the reactivity of both the hydroxyl and alkyne functionalities. acs.orgacs.orgnih.gov

Advanced Catalytic Reactions

The presence of both a hydroxyl group and an alkyne in this compound makes it a valuable precursor in advanced catalytic reactions, particularly those mediated by transition metals like palladium.

Palladium-Catalyzed Processes

Palladium catalysts are widely used in organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium catalysis enables the construction of complex molecular architectures.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful application of palladium catalysis with substrates like this compound. This compound is utilized in the asymmetric synthesis of polycyclic compounds through palladium-catalyzed annulation. These processes often involve the cyclization of the alkyne with other unsaturated partners.

For example, palladium-catalyzed cyclization of alkynes and alkenes is a known method for forming new rings. thieme-connect.de In a similar vein, palladium-catalyzed reactions involving this compound can lead to the formation of diverse and complex polycyclic systems. Research has shown that palladium catalysts, sometimes in conjunction with other reagents like copper(II) trifluoromethanesulfonate, can promote the divergent reaction of similar propargylic systems with various nucleophiles to yield substituted benzofurans and indoles. rsc.org These reactions highlight the utility of palladium in activating the alkyne and facilitating intramolecular or intermolecular bond formation, leading to the construction of intricate polycyclic frameworks. thieme-connect.denih.govwhiterose.ac.uk

Aryl to Vinyl 1,4-Palladium Migration for 1,3-Enynes

A notable application of this compound is in the palladium-catalyzed synthesis of 1,3-enynes. dicp.ac.cn Research has demonstrated that through a 1,4-palladium migration cascade, bromo-functionalized gem-diarylethylenes can react with propargylic alcohols like this compound to produce unsymmetrical 1,3-enynes. This process is characterized by its high regio- and stereoselectivity. dicp.ac.cn

In these reactions, this compound acts as a masked terminal alkyne. The reaction mechanism is thought to involve a 1,4-palladium migration from an aryl to a vinyl group, a process facilitated by additives such as 2-fluorophenol. dicp.ac.cn Interestingly, mechanistic studies suggest that the cleavage of the olefinic C-H bond may not be the rate-determining step in this catalytic cycle. dicp.ac.cn The use of this compound, among other propargylic alcohols, has been shown to afford the desired 1,3-enyne products in moderate yields, highlighting a potential steric hindrance effect from the phenyl groups. dicp.ac.cn

| Propargylic Alcohol | Product | Yield (%) |

| 1,1,3-Triphenylprop-2-yn-1-ol | 6a | 42 |

| This compound | 6a | 38 |

| 2-Methyl-4-phenylbut-3-yn-2-ol | 6b | 55 |

| Data sourced from a study on Rhodium(III)-Catalyzed Triple Aryl/Alkenyl C–H Bond Activation. dicp.ac.cn |

Radical Carboxylation-Cyclization Modalities

While direct radical carboxylation-cyclization of this compound is not extensively detailed, related studies on propargyl alcohols highlight the potential for such transformations. For instance, radical carboxylation-cyclization of propargyl alcohols can be initiated by photoredox catalysis to form various heterocyclic structures. mdpi.com These reactions often involve the addition of a radical to the alkyne, followed by cyclization with an in-situ formed carbamate (B1207046) or carbonate. mdpi.com

Rhodium-Catalyzed Transformations

Rhodium catalysts have proven effective in mediating unique transformations of this compound, leading to the formation of chiral allenes and functionalized but-2-ene-1,4-diones.

In the presence of a rhodium catalyst, chiral this compound can undergo a stereoselective reaction to produce chiral allenes. A study on this transformation revealed that the reaction of (S)-2,4-diphenylbut-3-yn-2-ol (91% ee) with phenylboronic acid, catalyzed by [Rh(COD)Cl]₂, yielded the corresponding (R)-allene product in 50% yield with 90% ee. nih.gov This outcome suggests the formation of an alkenylrhodium intermediate through a regioselective syn-insertion of the carbon-carbon triple bond into the aryl-rhodium bond. nih.gov The mechanism is believed to proceed via a stereospecific anti-β-OH elimination, facilitated by boric acid and water, through a ten-membered cyclic transition state. nih.gov

| Product | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-1,3-Diphenylallene | 50 | 90 |

| (R,E)-Hydroarylation Product | 43 | 90 |

| Data from a study on stereoselective β-OH elimination for chiral allene (B1206475) formation. nih.gov |

Rhodium catalysis can also facilitate the activation of aryl and alkenyl C-H bonds in reactions involving this compound. In one investigation, this compound was treated with an aryl enaminone in the presence of a rhodium catalyst. dicp.ac.cn This reaction resulted in an internal alkenyl C-H bond activation, affording a functionalized but-2-ene-1,4-dione in 38-42% yield. dicp.ac.cn This particular transformation highlights the ability of this compound to act as a masked terminal alkyne, with the reaction outcome being influenced by steric factors from its phenyl groups. dicp.ac.cn

Cerium(III) Catalysis in Propargylation Reactions

Cerium(III) triflate (Ce(OTf)₃) has been identified as an efficient and regioselective catalyst for the propargylation of aromatic compounds using propargylic alcohols. blucher.com.br In a study to optimize reaction conditions, this compound was reacted with indole (B1671886). The best results were achieved using 0.3 mmol of Ce(OTf)₃ in nitromethane (B149229) (MeNO₂) at 100°C. blucher.com.br This method provides a simple and effective route to propargylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. blucher.com.br

| Solvent | Catalyst Amount (mmol) | Yield (%) |

| MeNO₂ | 0.3 | 85 |

| Glycerol | 0.3 | No reaction |

| DMAc | 0.3 | 45 |

| CH₃CN | 0.3 | 60 |

| i-Propanol | 0.3 | 30 |

| MeNO₂ | 0.1 | 65 |

| MeNO₂ | 0.5 | 80 |

| Reaction performed with indole (1 mmol) and this compound (1.1 mmol) at 100°C. Yields determined by GC-MS. blucher.com.br |

Silver-Catalyzed Carboxylative Cyclization with Carbon Dioxide

Silver catalysts have shown significant reactivity for the sequential carboxylation and cyclization of propargyl alcohols with carbon dioxide under mild conditions. rsc.org This methodology offers a sustainable route for the synthesis of heterocyclic compounds. While specific studies focusing solely on this compound are limited, the general mechanism involves the activation of the triple bond by the silver catalyst, facilitating the nucleophilic attack of the alcohol on CO₂ and subsequent cyclization. mdpi.comrsc.org The kinetic resolution of acyclic propargylic alcohols, including 1,4-diphenylbut-3-yn-2-ol, has been successfully achieved using a silver acetate (AgOAc) and a salen ligand system, indicating the potential for stereoselective transformations. mdpi.com

Mechanochemical Approaches for Thiolation

Mechanochemical methods, such as ball-milling, offer a solvent-free and often catalyst-free alternative for the thiolation of α-imino ketones. This approach has been successfully applied in a one-pot, three-component reaction to synthesize various thiolated compounds. nih.govresearchgate.net The reaction proceeds by the mechanochemical activation of α-imino ketones with thiols, leading to the formation of a C-S bond. nih.gov This method is notable for its efficiency and adherence to green chemistry principles by avoiding bulk solvents and, in some cases, the need for a catalyst. nih.govresearchgate.net

For instance, the synthesis of 2-((4-bromophenyl)thio)-1-(3,4-dichlorophenyl)-2-(p-tolylamino)ethan-1-one has been achieved with a 75% yield using this technique. The process involves the direct reaction of the corresponding α-imino ketone, thiol, and amine in a ball mill. acs.org The mechanochemical forces generated during milling facilitate the intimate mixing and reaction of the solid reactants.

Detailed findings from the mechanochemical thiolation of various α-imino ketones are presented in the table below, showcasing the versatility of this approach with different substrates.

Table 1: Mechanochemical Thiolation of α-Imino Ketones

| Product | Yield (%) | Reference |

|---|---|---|

| 2-((4-Chlorophenyl)thio)-1-(p-tolyl)-2-(p-tolylamino)ethan-1-one | 81 | nih.gov |

| 2-((4-(tert-Butyl)phenyl)thio)-1-phenyl-2-(p-tolylamino)ethan-1-one | 82 | nih.govacs.org |

| 2-((4-Chlorophenyl)thio)-1-(3,4-dichlorophenyl)-2-(p-tolylamino)ethan-1-one | 78 | acs.org |

Atom-Economical Iodosulfenylation of Alkynes

The iodosulfenylation of alkynes represents a highly atom-economical method for the synthesis of (E)-β-iodoalkenyl sulfides. researchgate.net This reaction can be achieved using molecular iodine and sulfonyl hydrazides, which serve as the source of the sulfenyl group. nih.govrsc.org The process is often stereoselective, yielding the E-isomer of the product. nih.gov

One approach involves the reaction of terminal alkynes with arylsulfonyl hydrazides in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This method is effective for a range of (hetero)aromatic terminal alkynes. nih.gov Alternative procedures utilize potassium iodide (KI) as the iodine source and benzoyl peroxide (BPO) as the oxidant, or tetrabutylammonium (B224687) iodide (TBAI) with potassium persulfate (K2S2O8). nih.gov

A proposed mechanism suggests the initial formation of a sulfonyl iodide intermediate from the reaction of a sulfinate salt with iodine. This intermediate undergoes homolytic cleavage to generate a sulfonyl radical and an iodine radical. The sulfonyl radical then adds to the alkyne, forming a vinyl sulfone radical, which subsequently reacts with the iodine radical to give the final product. nih.gov Another sustainable approach involves the direct reaction of alkynes with iodine and disulfides, which proceeds with high regio- and stereoselectivity. researchgate.netrsc.org This method generates a sulfenyl iodide in situ, which then adds to the alkyne. rsc.org

Intramolecular Cyclization and Rearrangement Mechanisms

Iodo-Cycloisomerization to Carbazoles via Selective Alkyl Migration

The iodo-cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols provides a direct route to multisubstituted 3-iodocarbazoles. acs.orgnih.govacs.org This reaction proceeds through a cascade mechanism involving a 5-endo-spirocyclization followed by a selective 1,2-alkyl migration. acs.org The process is typically mediated by molecular iodine in a solvent like ethyl acetate at room temperature. acs.orgnih.gov

A key example is the reaction of 1,1-di(1H-indol-3-yl)-2,4-diphenylbut-3-yn-2-ol, which upon treatment with iodine, yields 1-(1H-indol-3-yl)-3-iodo-2,4-diphenyl-9H-carbazole. acs.orgnih.govacs.org The reaction is tolerant of various substituents on both the indole ring and the alkyne terminus. nih.gov For instance, substrates with terminal aryl, alkyl, and even hydrogen on the alkyne undergo the cyclization efficiently. nih.gov

The selectivity for 1,2-alkyl migration over the alternative 1,2-vinyl migration has been rationalized by computational studies. acs.orgnih.gov The activation barrier for the 1,2-alkyl migration is significantly lower than that for the 1,2-vinyl migration, making the former the kinetically favored pathway. acs.orgnih.govacs.org

Table 2: Iodo-Cycloisomerization of Aryl(indol-3-yl)methane-Tethered Propargyl Alcohols

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,1-di(1H-indol-3-yl)-2,4-diphenylbut-3-yn-2-ol | 1-(1H-indol-3-yl)-3-iodo-2,4-diphenyl-9H-carbazole | 70 | acs.orgnih.govacs.org |

| 1,1-di(1H-indol-3-yl)-2-phenyl-4-(p-tolyl)but-3-yn-2-ol | 1-(1H-indol-3-yl)-3-iodo-2-phenyl-4-(p-tolyl)-9H-carbazole | 68 | acs.org |

| 1,1-di(1H-indol-3-yl)-2-phenylnon-3-yn-2-ol | 1-(1H-indol-3-yl)-3-iodo-4-pentyl-2-phenyl-9H-carbazole | 54 | acs.orgnih.gov |

| 4-Cyclopropyl-1,1-di(1H-indol-3-yl)-2-phenylbut-3-yn-2-ol | 4-Cyclopropyl-1-(1H-indol-3-yl)-3-iodo-2-phenyl-9H-carbazole | 59 | acs.org |

Intramolecular Alkyne Iodo/Hydroarylation for Thiochromenes

The synthesis of 2H-thiochromenes can be achieved through the intramolecular iodoarylation or hydroarylation of S-aryl propargyl thioethers. acs.orgnih.govacs.org This 6-endo-dig cyclization is influenced by the substitution at the propargylic position. acs.orgacs.orgresearchgate.net Tertiary S-aryl propargyl thioethers are suitable substrates for this transformation. acs.org

The reaction can be promoted by N-iodosuccinimide (NIS) in the presence of a silver salt catalyst for the iodoarylation, or by a silver catalyst alone for the hydroarylation. acs.orgacs.org The required tertiary S-aryl propargyl ethers can be synthesized from the corresponding propargylic alcohols via a p-toluenesulfonic acid (PTSA)-catalyzed thiolation. acs.orgacs.orgresearchgate.net

This methodology has been applied to the synthesis of the retinoic acid receptor antagonist AGN194310, significantly shortening the synthetic route. acs.orgacs.org The reaction tolerates a variety of functional groups on the aryl rings of the thioether. For example, electron-donating and moderate electron-withdrawing groups on the thioaryl moiety are well-tolerated. acs.org

Theoretical and Computational Studies on Reaction Mechanisms

Density Functional Theory (DFT) Analyses of Transition States

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms and selectivities of reactions involving this compound and related compounds. nih.govnih.gov

In the context of the iodo-cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols to form carbazoles, DFT calculations have been used to compare the transition states for 1,2-alkyl versus 1,2-vinyl migration. nih.gov The calculations revealed that the activation energy for the transition state leading to the 1,2-alkyl migration (TS1-1a) is significantly lower (11.82 kcal/mol) than that for the 1,2-vinyl migration (19.23 kcal/mol). acs.orgnih.govacs.org This energy difference explains the experimental observation of selective alkyl migration. acs.orgnih.gov

DFT studies have also been employed to understand the stereoselectivity in rhodium-catalyzed reactions of propargylic alcohols. nih.gov For the reaction of (S)-2-phenylpent-3-yn-2-ol, DFT calculations showed that an anti-β-OH elimination pathway is favored, proceeding through a ten-membered cyclic transition state facilitated by boric acid and water. nih.gov In contrast, for a related reaction involving a Cp*Rh(III) catalyst, a syn-β-OH elimination through a four-membered cyclic transition state is predicted to be the lower energy pathway due to steric constraints. nih.gov These computational insights are crucial for understanding and predicting the outcomes of complex reaction pathways.

Elucidation of Stereoselectivity Origins

The stereochemical outcome of reactions involving this compound is intricately linked to the specific reaction conditions, including the choice of catalyst and reagents. Mechanistic investigations, supported by experimental data and computational studies, have shed light on the origins of stereoselectivity in several key transformations.

In the rhodium-catalyzed synthesis of chiral allenes from enantiomerically enriched (S)-2,4-diphenylbut-3-yn-2-ol, the stereoselectivity is the result of a carefully orchestrated sequence of mechanistic steps. Experimental findings indicate that the reaction of (S)-2,4-diphenylbut-3-yn-2-ol (with 91% enantiomeric excess, ee) with an arylboronic acid in the presence of a rhodium catalyst predominantly yields the (R)-allene product with high enantiomeric purity (90% ee). nih.gov This transfer of chirality from the starting material to the product suggests a highly stereoselective process.

Mechanistic studies revealed that the reaction proceeds through a regioselective syn-insertion of the carbon-carbon triple bond into an aryl-rhodium bond. nih.gov This intermediate then undergoes an anti-β-hydroxy elimination to furnish the allene. nih.gov Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetics of the proposed pathways, supporting the experimentally observed stereochemical outcome. nih.gov The calculations help to explain why the anti-elimination pathway is favored over a potential syn-elimination, thus dictating the final stereochemistry of the allene product. nih.gov

The following table summarizes the stereochemical outcome of the Rh-catalyzed reaction of (S)-2,4-diphenylbut-3-yn-2-ol:

| Starting Material | Enantiomeric Excess (ee) of Starting Material | Product | Yield | Enantiomeric Excess (ee) of Product |

| (S)-2,4-diphenylbut-3-yn-2-ol | 91% | (R)-1,3-diphenyl-1,2-butadiene | 50% | 90% |

| (S)-2,4-diphenylbut-3-yn-2-ol | 91% | (R,E)-1,3-diphenyl-1-buten-3-yne | 43% | 90% |

Table 1: Stereochemical outcome of the Rh-catalyzed reaction of (S)-2,4-diphenylbut-3-yn-2-ol. Data sourced from nih.gov.

Furthermore, in the palladium-catalyzed stereoselective synthesis of trisubstituted 1,3-enynes, where this compound can be employed as a substrate, the high regioselectivity and stereoselectivity are attributed to a proposed 1,4-palladium migration mechanism. dicp.ac.cn This process, from an aryl to a vinyl group, is facilitated by specific ligands and additives, which play a crucial role in controlling the reaction pathway and, consequently, the stereochemical and regiochemical integrity of the final enyne product. dicp.ac.cn Mechanistic investigations have suggested that the cleavage of the olefinic C-H bond may not be the rate-determining step in this catalytic cycle. dicp.ac.cn

In a different transformation, the ruthenium-catalyzed reaction of this compound with triethylsilane unexpectedly leads to the formation of 2,4-diphenylbut-1-en-3-yne. sorbonne-universite.fr This suggests a dehydration reaction occurs, though the specific mechanistic details governing the stereoselectivity of this elimination were not the primary focus of the study. sorbonne-universite.fr

The collective findings from these studies underscore the importance of the metallic catalyst and the specific reaction pathway it enables in dictating the stereochemical course of reactions involving this compound. The interplay of electronic and steric factors within the catalyst-substrate complex during key mechanistic steps such as carbometalation and elimination is fundamental to achieving high levels of stereocontrol.

Chirality, Stereocontrol, and Asymmetric Synthesis Involving 2,4 Diphenylbut 3 Yn 2 Ol

Enantioselective Derivatization Strategies

Enantioselective derivatization of 2,4-diphenylbut-3-yn-2-ol allows for the separation of its enantiomers and the creation of enantioenriched products for further synthetic applications.

Kinetic Resolution Methodologies for Propargylic Alcohols

Kinetic resolution is a widely used method for obtaining enantiomerically enriched propargylic alcohols. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product.

A notable example involves a palladium-catalyzed kinetic resolution of tertiary propargylic alcohols. rsc.org In a specific application of this methodology, the kinetic resolution of racemic this compound was performed using a palladium catalyst system. rsc.org The reaction yielded (S)-2,4-diphenylbut-3-yn-2-ol with a 33% yield. rsc.org

Another approach to kinetic resolution involves the use of silver-based catalysts for the synthesis of chiral cyclic carbonates from propargylic alcohols and carbon dioxide. While this method was successful for the acyclic propargylic alcohol 1,4-diphenylbut-3-yn-2-ol, the enantiomeric excess (e.e.) was limited due to racemization of the carbonate product. mdpi.com

Enantioselective Michael Additions

This compound and its derivatives can participate in enantioselective Michael additions, a powerful carbon-carbon bond-forming reaction. These reactions are crucial for the construction of complex chiral molecules. For instance, 2-methyl-4-phenylbut-3-yn-2-ol, a related propargylic alcohol, serves as a precursor in enantioselective Michael reactions. This enables the synthesis of intricate chiral molecules such as 3-benzyl-1-(4-fluorophenyl)-3-hydroxy-4-phenylbutan-2-one, which has been obtained in a 60% yield. The principles of these reactions can be extended to systems involving this compound.

Synthesis of Chiral Building Blocks and Complex Molecules

The enantioenriched forms of this compound serve as versatile precursors for the synthesis of a range of valuable chiral molecules.

Precursors for Enantioenriched Tetrasubstituted Allenes

Optically active tertiary propargylic alcohols, such as this compound, are key starting materials for the synthesis of enantioenriched tetrasubstituted allenes. A rhodium-catalyzed SN2'-type substitution reaction has been developed for this purpose. In a study, the reaction of (S)-2,4-diphenylbut-3-yn-2-ol (with 91% ee) with an arylboronic acid in the presence of a rhodium catalyst produced the corresponding (R)-tetrasubstituted allene (B1206475) in 50% yield and with 90% ee. nih.gov

| Reactant | Enantiomeric Excess (ee) of Reactant | Product | Yield of Product | Enantiomeric Excess (ee) of Product |

| (S)-2,4-diphenylbut-3-yn-2-ol | 91% | (R)-1,3-Diphenyl-1-(p-tolyl)buta-1,2-diene | 50% | 90% |

Chiral Cyclic Carbonate Formation

The reaction of propargylic alcohols with carbon dioxide can lead to the formation of chiral cyclic carbonates, which are valuable synthetic intermediates. The kinetic resolution of 1,4-diphenylbut-3-yn-2-ol has been achieved through its conversion to a chiral cyclic carbonate using a silver catalyst. mdpi.com However, the enantiomeric excess of the resulting carbonate was found to be in the range of 20% to 43% at approximately 50% conversion, which was attributed to the racemization of the enantiomerically enriched carbonate during the reaction. mdpi.com

Asymmetric Construction of Polycyclic Scaffolds

This compound is utilized in the asymmetric synthesis of polycyclic compounds through palladium-catalyzed annulation reactions. Furthermore, derivatives of this compound, such as methyl 2-diazo-2-(2-((1,4-diphenylbut-3-yn-2-yl)oxy)phenyl)acetate, have been employed in copper-catalyzed formal [1+2+2]-annulation reactions with pyridines to construct polycyclic fused indolizines. researchgate.net These methods provide access to complex molecular architectures with potential applications in various fields of chemistry.

Access to N-Unprotected Tetrasubstituted Propargylamines

The synthesis of N-unprotected tetrasubstituted propargylamines represents a significant challenge in organic chemistry due to the potential for side reactions and the instability of the unprotected amino group. However, a direct catalytic alkynylation of N-unprotected trifluoromethyl ketimines has been developed, providing a pathway to these valuable compounds. This method utilizes a zinc-based catalytic system to facilitate the addition of a terminal alkyne to the ketimine.

In a general procedure, the reaction is carried out by first preparing a solution of a catalyst, such as 4-nitrobenzoic acid, and a zinc reagent, like diethylzinc, in a suitable solvent like chlorobenzene. To this mixture, the alkyne, this compound, is added. The reaction is initiated by the addition of the N-unprotected trifluoromethyl ketimine and is typically heated to achieve completion. The resulting N-unprotected tetrasubstituted propargylamines are then isolated and purified using techniques such as flash silica (B1680970) gel column chromatography. rsc.org

The reaction proceeds via the direct addition of the alkynyl group from this compound to the carbon-nitrogen double bond of the ketimine. The use of a zinc catalyst is crucial for the activation of the alkyne, facilitating the nucleophilic attack on the electrophilic ketimine carbon. The trifluoromethyl group on the ketimine plays a key role in activating the imine for the addition reaction.

A variety of N-unprotected trifluoromethyl ketimines can be employed in this reaction, leading to a range of N-unprotected tetrasubstituted propargylamines with different substitution patterns. The reaction conditions are generally mild, and the products are obtained in moderate to good yields.

Table 1: Synthesis of N-Unprotected Tetrasubstituted Propargylamines via Direct Catalytic Alkynylation rsc.org

| Entry | N-Unprotected Trifluoromethyl Ketimine | Alkyne | Product | Yield (%) |

| 1 | 1,1,1-Trifluoro-2-phenyl-2-iminopropane | This compound | 1,1,1-Trifluoro-2,4-diphenylbut-3-yn-2-amine | 85 |

| 2 | 1,1,1-Trifluoro-2-(4-methylphenyl)-2-iminopropane | This compound | 1,1,1-Trifluoro-2-(4-methylphenyl)-4-phenylbut-3-yn-2-amine | 78 |

| 3 | 1,1,1-Trifluoro-2-(4-chlorophenyl)-2-iminopropane | This compound | 1,1,1-Trifluoro-2-(4-chlorophenyl)-4-phenylbut-3-yn-2-amine | 91 |

It is important to note that while this method provides access to racemic N-unprotected tetrasubstituted propargylamines, the development of an asymmetric variant to control the stereochemistry at the newly formed stereocenter is an area of ongoing research. The inherent chirality of this compound, if resolved into its enantiomers, could potentially be exploited to induce stereoselectivity in this reaction.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,4-Diphenylbut-3-yn-2-ol, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum maps the chemical environment of all hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound displays characteristic signals. The protons on the two phenyl groups produce a complex series of multiplets in the aromatic region of the spectrum. A distinct singlet is observed for the hydroxyl (-OH) proton, and another singlet corresponds to the three equivalent protons of the methyl (-CH₃) group.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.24-7.74 | m (multiplet) | Aromatic protons (C₆H₅) |

| 2.53 | s (singlet) | Hydroxyl proton (-OH) |

| 1.87 | s (singlet) | Methyl protons (-CH₃) |

Data recorded on a 400 MHz instrument in CDCl₃.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum for this compound shows several distinct signals corresponding to the aromatic carbons, the two carbons of the alkyne group (C≡C), the quaternary carbon bearing the hydroxyl and methyl groups, and the methyl carbon itself. The specific chemical shifts of the alkynyl carbons are indicative of the C≡C triple bond.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 145.7, 131.7, 128.5, 128.4, 128.3, 127.7, 125.0, 122.6 | Aromatic and ipso-carbons |

| 92.5, 84.9 | Alkynyl carbons (C≡C) |

| 70.4 | Quaternary carbon (C-OH) |

| 33.3 | Methyl carbon (-CH₃) |

Data recorded on a 100 MHz instrument in CDCl₃.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and, by extension, the molecular formula of a compound. For this compound (C₁₆H₁₄O), the expected molecular weight is approximately 234.29 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would appear at an m/z corresponding to this weight. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for tertiary alcohols include the loss of stable neutral molecules like water (H₂O, M-18) or the loss of an alkyl group via alpha-cleavage. For this compound, a significant fragment could result from the loss of a methyl radical (•CH₃, M-15), leading to a stable, resonance-delocalized cation. Cleavage involving the phenyl groups can also produce characteristic fragments, such as the tropylium (B1234903) ion (m/z 91), a common fragment for compounds containing a benzyl (B1604629) moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3600–3200 (broad) | O-H stretch | Alcohol |

| ~3100–3000 | C-H stretch | Aromatic |

| ~2260–2100 (weak) | C≡C stretch | Alkyne |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding. The C≡C stretching absorption for a disubstituted alkyne is often weak but provides a key piece of evidence for the triple bond.

X-ray Crystallography for Related Compounds and Intermediates

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and stereochemistry by analyzing the diffraction pattern of X-rays passing through a single crystal.

While a specific crystal structure for this compound is not detailed in the available literature, the technique is widely applied to structurally related organic molecules, precursors, and derivatives. For instance, X-ray analysis of complex synthetic intermediates or related propargyl alcohol derivatives allows for the unambiguous confirmation of their molecular architecture. This technique is particularly vital when relative or absolute stereochemistry needs to be determined, providing a solid structural foundation that supports data from other spectroscopic methods.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity.

Purification: Following its synthesis, this compound is typically purified using column chromatography. A common method involves flash chromatography on silica (B1680970) gel with a solvent system such as a 10:1 mixture of petroleum ether and ethyl acetate (B1210297) to isolate the product from unreacted starting materials and byproducts.

Purity Assessment: The purity of the final compound can be assessed using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods separate the target compound from any residual impurities, and the results can be used to determine the percent purity.

Enantiomeric Excess Determination: Since this compound is a chiral molecule, an enantioselective synthesis would yield a product enriched in one enantiomer. To determine the enantiomeric excess (e.e.), chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. By comparing the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and thus the e.e. of the sample can be accurately calculated.

Applications of 2,4 Diphenylbut 3 Yn 2 Ol As a Versatile Synthetic Building Block

Construction of Polycyclic and Fused-Ring Systems

Propargyl alcohols are recognized as key precursors in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems. The reactivity of the alkyne and the hydroxyl group can be harnessed to initiate and direct cyclization cascades, leading to complex carbocyclic frameworks.

One of the primary strategies involves the conversion of the propargyl alcohol into a more reactive intermediate that can undergo intramolecular cyclization. For instance, the reduction of a propargylic alcohol can yield an enediyne, which can then be induced to cyclize, forming polycyclic aromatic structures. wvu.edu While specific studies detailing the use of 2,4-diphenylbut-3-yn-2-ol in such reactions are not prevalent, the general methodology has been established for structurally related benzannulated enediynyl alcohols. wvu.edu In these cases, the propargyl alcohol is first condensed with another cyclic precursor, and subsequent reactions lead to the formation of complex fused rings like derivatives of 11H-benzo[b]fluorene. wvu.edu

The general synthetic utility of propargylic alcohols for cyclization is summarized in the table below, highlighting the types of reactions they can undergo to form cyclic structures.

| Reaction Type | Description | Resulting Structure |

| Intramolecular Cyclization | The propargyl alcohol is first converted to a reactive intermediate which then undergoes intramolecular cyclization. | Fused-ring systems |

| Tandem Cyclization | A series of cyclization reactions that occur in sequence, often initiated by the propargyl alcohol moiety. | Polycyclic Aromatic Hydrocarbons (PAHs) |

| Cycloisomerization | The rearrangement of the propargyl alcohol to form a cyclic isomer, often catalyzed by a transition metal. thieme-connect.com | Carbocycles |

These reactions underscore the potential of this compound to serve as a starting material for intricate polycyclic molecules, which are of interest in materials science and medicinal chemistry.

Synthesis of Biaryl Structures and Complex Aromatic Compounds

Biaryl scaffolds are prevalent in pharmaceuticals, natural products, and functional materials. fiveable.me The synthesis of these structures often relies on cross-coupling reactions where a carbon-carbon bond is formed between two aromatic rings. While this compound itself is not a direct precursor to a biaryl via simple coupling, its derivatives can be employed in such synthetic strategies.

The phenyl groups within the this compound structure can be functionalized to participate in cross-coupling reactions. More commonly, the alkyne functionality of propargyl alcohols serves as a handle for building more complex aromatic systems. For example, the alkyne can undergo cyclization or cycloaddition reactions with other aromatic partners to generate new, complex aromatic rings.

Transition-metal-catalyzed reactions are pivotal in this context. Catalysts based on palladium, gold, and ruthenium can activate the alkyne or the alcohol functionality, facilitating coupling and cyclization reactions that can lead to the formation of extended aromatic systems. thieme-connect.com

Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals

Propargyl alcohols are crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. rawsource.comrawsource.com Their value lies in the ability to introduce a three-carbon propargyl unit into a molecule, which can then be further elaborated into more complex structures. The dual functionality of the alkyne and hydroxyl groups allows for sequential reactions, building molecular complexity in a controlled manner. researchgate.net

The propargyl moiety is a key structural feature in several active pharmaceutical ingredients (APIs). rawsource.com The synthesis of these molecules often involves the reaction of a propargyl alcohol with other functional groups to build the final drug scaffold. Derivatives of propargyl alcohol, such as propargyl halides, are also widely used as alkylating agents in the synthesis of pharmaceuticals and agrochemicals. rawsource.com

While specific, publicly documented examples of this compound as a direct intermediate in a commercial pharmaceutical or agrochemical are limited, the general importance of the propargyl alcohol class of compounds is well-established in drug discovery and development.

Precursors for Nitrogen- and Sulfur-Containing Heterocycles

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are found in a vast number of drugs and biologically active natural products. nih.gov Propargyl alcohols, including this compound, are excellent precursors for the synthesis of both nitrogen- and sulfur-containing heterocycles. researchgate.netdntb.gov.ua

The general strategy involves the reaction of the propargyl alcohol with a nucleophile containing nitrogen or sulfur. The reaction can proceed through various mechanisms, including addition to the alkyne, substitution of the hydroxyl group (often after activation), or more complex transition-metal-catalyzed cyclization cascades. thieme-connect.comresearchgate.net

Synthesis of Nitrogen Heterocycles: The reaction of propargyl alcohols with nitrogen-containing nucleophiles such as amines, amides, azides, and hydrazines can lead to a wide variety of N-heterocycles, including pyrroles, pyrazoles, imidazoles, and pyridines. researchgate.netresearchgate.net These reactions are often catalyzed by transition metals, which facilitate the cyclization process. researchgate.net

Synthesis of Sulfur Heterocycles: Similarly, reacting propargyl alcohols with sulfur-containing nucleophiles like thiols or thioureas can produce S-heterocycles such as thiophenes, thiazoles, and other related structures. organic-chemistry.orgnih.gov

The table below summarizes some of the common heterocycles synthesized from propargyl alcohols.

| Heteroatom | Nucleophile | Resulting Heterocycle(s) |

| Nitrogen | Amines, Amides, Azides | Pyrroles, Pyrazoles, Imidazoles, Pyridines researchgate.netresearchgate.net |

| Sulfur | Thiols, Thioureas | Thiophenes, Thiazoles organic-chemistry.orgnih.gov |

The versatility of propargyl alcohols in this regard makes them highly valuable in the synthesis of libraries of heterocyclic compounds for drug discovery screening.

Development of Functionalized Materials and Advanced Organic Architectures

The unique electronic and structural properties of the alkyne functional group make propargyl alcohols attractive building blocks for the development of functionalized materials. The rigid, linear nature of the C-C triple bond can be used to construct well-defined molecular architectures, and the reactivity of the alkyne allows for its incorporation into polymers and other extended systems.

Propargyl alcohols can be used as monomers in polymerization reactions, leading to polymers with pendant hydroxyl groups that can be further functionalized. The alkyne unit itself can also participate in polymerization, for example, through alkyne metathesis. Furthermore, the phenyl groups in this compound contribute to the thermal stability and potential photophysical properties of materials derived from it.

Terminal arylalkynes, which can be synthesized from propargyl alcohols, are important building blocks in materials science, particularly for the synthesis of diarylalkynes used in organic electronics. chemsynthesis.com

Role in Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Propargyl alcohol chemistry aligns well with several of these principles. rawsource.com

Many reactions involving propargyl alcohols can be performed under mild conditions, which reduces energy consumption. rawsource.com Furthermore, the development of catalytic reactions that use propargyl alcohols as substrates often leads to high atom economy, as the majority of the atoms from the reactants are incorporated into the final product. For example, in many cyclization and addition reactions, all or most of the atoms of the propargyl alcohol are retained in the product, minimizing waste. rawsource.com

The use of propargyl alcohols in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, is another example of their application in green chemistry. These reactions are highly efficient and reduce the number of synthetic steps, saving time, resources, and reducing waste.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the sterically hindered tertiary alcohol and the internal alkyne in 2,4-Diphenylbut-3-yn-2-ol presents both a challenge and an opportunity for catalysis. Future research should be directed towards the development of sophisticated catalytic systems that can overcome the steric hindrance and selectively activate different functionalities of the molecule.

Ruthenium complexes, for instance, have shown promise in the dimerization of structurally similar 1,1-diphenylpropargyl alcohol, leading to the formation of hydroxybenzocyclobutene derivatives. mdpi.com This suggests a potential avenue for exploring Ru-catalyzed cyclization and dimerization reactions of this compound. Furthermore, palladium-based catalysts are known to facilitate the isomerization of alkynyl alcohols into α,β-unsaturated carbonyl compounds. nih.govacs.org Investigating the palladium-catalyzed rearrangement of this compound could yield novel enone structures with potential applications in organic synthesis.

| Catalyst Type | Potential Transformation | Expected Outcome |

| Ruthenium (e.g., [Cp*RuCl(diene)]) | Dimerization and Cyclization | Novel polycyclic aromatic compounds |

| Palladium (e.g., Pd-hydride complexes) | Isomerization/Rearrangement | α,β-unsaturated ketones |

| Gold/Silver | Meyer-Schuster Rearrangement | α-haloenones (with halogen sources) nih.gov |

| Copper | Click Chemistry (Azide-Alkyne Cycloaddition) | Triazole-containing complex molecules |

Chemo- and Regioselective Functionalization of the Butyne Backbone

The presence of multiple reactive sites—the hydroxyl group, the alkyne, and the phenyl rings—in this compound calls for the development of highly selective functionalization methods. Future work should focus on achieving chemo- and regioselectivity to access a diverse range of derivatives.

One promising area is the selective functionalization of the alkyne moiety. While the internal nature of the alkyne makes it less reactive than terminal alkynes, transition metal-catalyzed reactions could enable selective additions across the triple bond. For example, photoredox catalysis could be explored for the difunctionalization of the alkyne, allowing for the concomitant introduction of two different functional groups. nih.gov Another avenue is the exploration of remote functionalization strategies, where a catalyst isomerizes the alkyne to a more reactive position, enabling subsequent transformations at a distance from the initial functional group. nih.govacs.org

| Reaction Type | Reagents/Catalysts | Potential Product |

| Hydration | AgOAc/Ionic Liquid, CO2 | α-hydroxy ketones acs.org |

| Halogenation | NIS, AgSbF6 | α-iodoenones nih.gov |

| Radical Difunctionalization | Photoredox catalyst, radical precursors | Densely functionalized allyl alcohols nih.gov |

| Propargylic Substitution | Phosphomolybdic acid | Substituted alkynes researchgate.net |

Integration into Advanced Materials Science Research

Propargyl alcohols are valuable building blocks in polymer chemistry, often used to create materials with high thermal stability and specific mechanical properties. rawsource.comrawsource.com The rigid structure and phenyl groups of this compound make it an intriguing candidate for incorporation into advanced materials.

Future research could explore the use of this compound as a monomer or cross-linking agent in polymerization reactions. Its incorporation into polymer backbones could lead to materials with enhanced thermal resistance, rigidity, and potentially interesting photophysical properties due to the presence of the diphenylalkyne moiety. The hydroxyl group also offers a handle for further modification and grafting onto other polymer chains or surfaces.

Computational Predictions for New Transformations and Derivatizations

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the feasibility and selectivity of new reactions involving this compound. nih.gov Future research should leverage computational modeling to guide experimental work.

DFT calculations can be employed to:

Elucidate Reaction Mechanisms: Understanding the stepwise mechanism of catalytic reactions, such as the ruthenium-catalyzed dimerization or palladium-catalyzed isomerizations, can help in optimizing reaction conditions and catalyst design.

Predict Regio- and Stereoselectivity: For reactions with multiple possible outcomes, computational studies can predict the most likely product, saving significant experimental effort.

Design Novel Catalysts: By modeling the interaction between this compound and various metal centers and ligands, new and more efficient catalysts can be designed in silico before being synthesized in the lab.

Sustainable Synthesis Methodologies and Process Intensification

Developing environmentally benign and efficient methods for the synthesis and transformation of this compound is a crucial future research direction. This aligns with the broader principles of green chemistry.

Key areas for investigation include:

Solvent-Free Reactions: Exploring reactions under solvent-free conditions, for example, using magnesium-mediated propargylation, can significantly reduce waste. benthamscience.com

Atom-Economic Reactions: Focusing on reactions with high atom economy, such as addition and isomerization reactions, minimizes the formation of byproducts. The use of CO2 as a promoter in hydration reactions is an example of a greener approach. acs.org

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a compound of academic curiosity into a valuable tool for organic synthesis and materials science.

Q & A

Basic: What are the optimal synthetic conditions for 2,4-Diphenylbut-3-yn-2-ol to achieve high yield and purity?

Answer:

The compound can be synthesized via a propargylic alcohol formation protocol. Key steps include:

- Using degassed dichloromethane (CH₂Cl₂) as the solvent under inert conditions.

- Employing a photocatalyst (e.g., 4CzIPN, 5 mol%) for radical-mediated coupling.

- Purification via silica gel column chromatography with pentane as the eluent, yielding ~85% pure product.

- Structural validation using ¹H NMR (400 MHz, CDCl₃): δ 7.86–7.32 (aromatic protons) and 3.10 ppm (hydroxyl proton) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H NMR : Critical for confirming aromatic proton environments (δ 7.86–7.32 ppm) and hydroxyl group presence (δ 3.10 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 246.3 for [M+H]⁺).

- FT-IR : Detect alkyne C≡C stretches (~2100 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹).

- Cross-reference data with NIST Standard Reference Database for thermodynamic consistency .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps.

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services.

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced: How can computational modeling resolve contradictions in reported reactivity data for this compound?

Answer:

- Density Functional Theory (DFT) : Model transition states for hydrogenation or cyclization reactions to predict regioselectivity.

- Non-Covalent Interaction (NCI) Analysis : Identify steric clashes between phenyl groups and catalytic sites (e.g., Pd/C or Lindlar catalyst) .

- Benchmarking : Validate computational predictions against experimental kinetic data (e.g., turnover frequencies) .

Advanced: What methodological approaches address inconsistencies in thermodynamic property measurements?

Answer:

- Triangulation : Compare enthalpy of formation (ΔfH°) from NIST data, bomb calorimetry, and gas-phase computational models .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting calorimetric results.

- Solvent Effects : Account for solvent interactions in solution-phase measurements via COSMO-RS simulations .

Advanced: How does the electronic structure of this compound influence its biological activity?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict redox activity or charge-transfer interactions with enzymes .

- Molecular Docking : Simulate binding to cytochrome P450 or other targets; prioritize poses with hydrogen bonds to the hydroxyl group.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,6-Dichloropyridazin-4-yl derivatives) to identify pharmacophore motifs .

Advanced: What experimental designs optimize catalytic applications of this compound in cross-coupling reactions?

Answer:

- Reaction Screening : Use a high-throughput platform (e.g., Chemspeed robotic system) to test Pd, Cu, or Ni catalysts.

- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps.

- Post-Reaction Analysis : Characterize byproducts via GC-MS and adjust ligand/catalyst ratios to suppress undesired pathways .

Advanced: How can researchers validate the environmental stability of this compound in indoor air chemistry studies?

Answer:

- Surface Adsorption Experiments : Use quartz crystal microbalance (QCM) to measure adsorption/desorption kinetics on indoor surfaces (e.g., glass, paint).

- Oxidation Studies : Expose to ozone (O₃) or hydroxyl radicals (•OH) in an environmental chamber; analyze degradation products via LC-MS .

- Microspectroscopic Imaging : Track molecular-level interactions using AFM-IR or ToF-SIMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.